molecular formula C8H8O2 B051311 2,3-Dimethyl-p-benzoquinone CAS No. 526-86-3

2,3-Dimethyl-p-benzoquinone

Cat. No. B051311
CAS RN: 526-86-3
M. Wt: 136.15 g/mol
InChI Key: AIACLXROWHONEE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-p-benzoquinone, also known as 2,3-dimethylcyclohexa-2,5-diene-1,4-dione, is a chemical compound with the molecular formula C8H8O2 . It is a common chemical structure of coenzyme Q (CoQ) that conjugates different lengths of an isoprenoid side chain at the 6-position of the p-benzoquinone ring .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-p-benzoquinone has been achieved through various methods. One approach involves the oxidation of 5-aminohomoveratrol to yield 2,3-dimethoxy-5-methylbenzoquinone . Another method involves the reduction of 3,4,5-trimethoxysalicylic acid to 6-methyl-2,3,4-trimethoxyphenol, which is then oxidized to 2,3-dimethoxy-5-methylbenzoquinone .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-p-benzoquinone consists of a six-membered carbon ring with two carbonyl groups and two methyl groups attached . The InChI key for this compound is AIACLXROWHONEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of 2,3-Dimethyl-p-benzoquinone are diverse. For instance, it has been found to disrupt carbohydrate metabolism of HeLa cells by forming adducts with intracellular free sulfhydryl-groups . It also undergoes phototransformation, yielding hydroxyderivatives .


Physical And Chemical Properties Analysis

2,3-Dimethyl-p-benzoquinone has a molecular weight of 136.15 g/mol. It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

1. Disruption of Carbohydrate Metabolism in HeLa Cells

  • Summary of Application: 2,3-Dimethoxy-5-methyl-p-benzoquinone, a common chemical structure of coenzyme Q (CoQ), has been found to disrupt the carbohydrate metabolism of HeLa cells by forming adducts with intracellular free sulfhydryl-groups .
  • Methods of Application: The study involved the use of 100µM CoQ0, a CoQ analogue without an isoprenoid side chain, which showed marked toxicity against HeLa cells . The CoQ0-induced cell death was accompanied by a decrease in endogenous non-protein and protein-associated sulfhydryl (SH)-groups .
  • Results or Outcomes: The study found that CoQ0 rapidly forms S-conjugate adducts with these endogenous non-protein and protein-associated SH-groups of HeLa cells, which disrupts carbohydrate metabolism followed by intracellular ATP depletion and necrotic cell death .

2. Antioxidant for Lipid Peroxidation

  • Summary of Application: 2,3-Dimethylhydroquinone can be used as an antioxidant for lipid peroxidation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. Synthesis of Benzofuran-5-ols

  • Summary of Application: 2,3-Dimethylhydroquinone is used in the synthesis of benzofuran-5-ols, which can further be utilized as antifungal agents in biological applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Natural Quinone Dyes

  • Summary of Application: 2,3-Dimethyl-p-benzoquinone is part of the quinone class of cyclic organic compounds, which are being explored as potential substitutes for synthetic dyes in the textile industry . These natural quinone dyes are safer for the environment and have better dyeability, stability, brightness, and fastness compared to other alternative natural dyes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Oxidant in Organic Synthesis

  • Summary of Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a quinone similar to 2,3-Dimethyl-p-benzoquinone, is widely used as an oxidant in organic synthesis . It mediates hydride transfer reactions and shows three accessible oxidation states .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Tau Protein Fibrillization Inducer

  • Summary of Application: 2,3-Dimethoxy-5-methyl-p-benzoquinone has been used as a tau protein fibrillization inducer to determine the regions of tau involved in the formation of paired helical filaments (PHFs) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Quinone Derivatisation Agents

  • Summary of Application: Compounds with para-benzoquinones attached to one more benzene ring at position 2,3-C (carbon), are called naphthoquinones. Reagents such as methanol have been investigated as a quinone derivatisation agents to quantify p-benzoquinone, methyl-p-benzoquinone .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

8. Oxidative Deprotection of p-Methoxybenzyl Ethers

  • Summary of Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a quinone similar to 2,3-Dimethyl-p-benzoquinone, is widely used as an oxidant in organic synthesis . A combination of DDQ and protic acid is known to oxidize several aromatic donors to the corresponding cation radicals . The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p-methoxybenzyl ethers to generate the alcohols in high selectivity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

9. Cytochrome Oxidation Assay Component

  • Summary of Application: 2,3-Dimethoxy-5-methyl-p-benzoquinone has been used as a component in buffer B for cytochrome oxidation assay with subsaturating light .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Future Directions

Future research directions could involve exploring the cytotoxic mechanisms of 2,3-Dimethyl-p-benzoquinone and its homologues with a short isoprenoid side chain . Additionally, the potential of this compound as a natural dye could be investigated .

properties

IUPAC Name

2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACLXROWHONEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200579
Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione
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Molecular Weight

136.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.02 [mmHg]
Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione
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Product Name

2,3-Dimethyl-p-benzoquinone

CAS RN

526-86-3
Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione
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Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione
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Record name 2,3-Dimethylquinone
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Record name 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione
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Record name 2,3-DIMETHYL-4-BENZOQUINONE
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Synthesis routes and methods I

Procedure details

Oxygen was passed into a solution of 0.68 g (2 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene and 0.5 g of concentrated sulfuric acid in 150 ml of 85% by weight aqueous acetic acid and, during this, a solution of 12.4 g (100 mmol) of 2,3-dimethylhydroquinone in 75 ml of 85% by weight acetic acid was added dropwise while stirring vigorously at 40° C. After oxygen uptake ceased, the mixture was subjected to a steam distillation. The distillate was extracted with tert-butyl methyl ether. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 13.0 g (95%) of 2,3-dimethylbenzoquinone in the form of a yellow powder. Melting point 56°-57° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
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12.4 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 13.8 g (100 mmol) of 2,3-dimethylhydroquinone in 500 ml of acetic acid and 28.4 g (250 mmol) of 30% by weight aqueous hydrogen peroxide were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene, 2.52 g (2.0 mmol) of a 40% by weight aqueous solution of pentasodium diethylenetriaminepentaacetate and 0.5 mi of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The mixture was then stirred for 15 min and subsequently subjected to a steam distillation. The distillate was extracted three times with a total of 400 ml of methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 11.8 g (87%) of 2,3-dimethylbenzoquinone in the form of a yellow powder. Melting point 57°-59° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
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0.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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500 mL
Type
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of FeCl3.6H2O (81.0 g, 300 mmol) in water (100 mL) was added to a solution of 2,3-dimethyl-benzene-1,4-diol (13.8 g, 100 mmol) in MTBE (150 ml) at ambient temperature. Aqueous sodium hydroxide solution (2.5M, 60 mL, 150 mmol) was added to the vigorously stirring mixture and the reaction heated to 50° C. for 5 hrs. MTBE (150 mL) and water (150 mL) were added and the aqueous layer further extracted with MTBE (2×100 mL). The combined organics were washed with brine (100 mL), dried (Na2SO4), and concentrated to give the intermediate 2,3-dimethyl-[1,4]benzoquinone as an orange-yellow solid (12.0 g, 88%), which was used in the next step without further purification.
[Compound]
Name
FeCl3.6H2O
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
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Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-p-benzoquinone
Reactant of Route 2
2,3-Dimethyl-p-benzoquinone
Reactant of Route 3
2,3-Dimethyl-p-benzoquinone
Reactant of Route 4
2,3-Dimethyl-p-benzoquinone
Reactant of Route 5
2,3-Dimethyl-p-benzoquinone
Reactant of Route 6
2,3-Dimethyl-p-benzoquinone

Citations

For This Compound
93
Citations
SS Hosseiny Davarani, D Nematollahi… - The Journal of …, 2006 - ACS Publications
The electrooxidation of 2,3-dimethylhydroquinone (1) has been studied in the presence of 2-phenyl-1,3-indandione (3a), 3-hydroxy-1H-phenalen-1-one (3b), and 2-chloro-5,5-dimethyl-…
Number of citations: 64 pubs.acs.org
YA Rodikova, EG Zhizhina, ZP Pai - Applied Catalysis A: General, 2018 - Elsevier
2,3-Dimethyl-p-benzoquinone (2,3-Me 2 BQ) is a valuable chemical that is applied as a soft oxidizing and dehydrogenating agent and also as a synthon in preparing different complex …
Number of citations: 10 www.sciencedirect.com
A Brunmark, E Cadenas, J Segura-Aguilar… - Free Radical Biology …, 1988 - Elsevier
The oxidation of various quinones by H 2 O 2 results in quinone epoxide formation. The yield of epoxidation is inversely related to the degree of methyl substitution of the quinone and …
Number of citations: 60 www.sciencedirect.com
SE Boesch, AK Grafton, RA Wheeler - The Journal of Physical …, 1996 - ACS Publications
Electron affinity calculations usually require sophisticated methods to account for electron correlation and large basis sets to model the diffuse electron density of anions. Quantum …
Number of citations: 88 pubs.acs.org
ME Drets - Environmental mutagenesis, 1983 - Wiley Online Library
In a previous publication [Drets et al, 19821 results were reported on the clastogenic action of one of the chemicals (2, 3-dimethyl-2, 5-cyclohexadiene-1, 4-dione) present in the …
Number of citations: 3 onlinelibrary.wiley.com
LG Bundy, JM Bremner - Soil Biology and Biochemistry, 1973 - Elsevier
The effectiveness of substituted p-benzoquinones as inhibitors of urease activity in soils depends largely upon their substituent groups. Methyl, chloro-, bromo- and fluoro-substituted p-…
Number of citations: 70 www.sciencedirect.com
ME Drets, GA Folle, A Aznarez - Mutation Research/Genetic Toxicology, 1982 - Elsevier
The cytogenetic action of a volatile dimethyl p-benzoquinone found in the natural secretion of an arachnid (Acanthopachylus aculeatus Kirby) was studied in cultured human peripheral …
Number of citations: 8 www.sciencedirect.com
LG Bundy, JM Bremner - Soil Biology and Biochemistry, 1974 - Elsevier
The effects of 10 urease inhibitors on nitrification in soils were studied by determining the effects of 10 and 50 parts/10 6 (soil basis) of each inhibitor on the amounts of nitrate and nitrite …
Number of citations: 41 www.sciencedirect.com
H CH3O - Acta Chen. Scand, 1972 - researchgate.net
Prior to this investigation no tetramers similar to that from x-naphthoquinone had been obtained from alkyl-p-benzoquinones. While monosubstituted quinones such as methoxy-and …
Number of citations: 0 www.researchgate.net
WT Griffiths - Biochemical and Biophysical Research …, 1966 - Elsevier
… The chemical structure of three of these compounds has been established as isoprenologues of 2: 3 dimethyl-p-benzoquinone. Plastoquinone A (PQA or PQ-9) the first quinone to be …
Number of citations: 17 www.sciencedirect.com

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